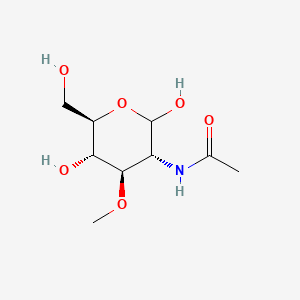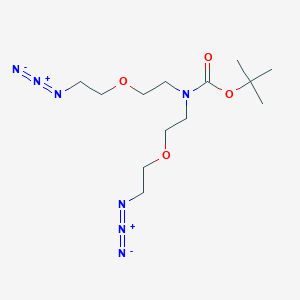
N-Boc-N-bis(PEG1-azid)
Übersicht
Beschreibung
N-Boc-N-bis(PEG1-azide) is a branched polyethylene glycol derivative with two terminal azide groups and a tert-butoxycarbonyl (Boc) protected amino group. This compound is primarily used in click chemistry due to its azide groups, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. The Boc-protected amino group can be deprotected under acidic conditions, making it versatile for various chemical applications .
Wissenschaftliche Forschungsanwendungen
N-Boc-N-bis(PEG1-azide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Wirkmechanismus
Target of Action
N-Boc-N-bis(PEG1-azide) is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
N-Boc-N-bis(PEG1-azide) is a click chemistry reagent. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .
Biochemical Pathways
The azide groups of N-Boc-N-bis(PEG1-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Pharmacokinetics
As a protac linker, it plays a crucial role in the adme (absorption, distribution, metabolism, and excretion) properties of the final protac molecule .
Result of Action
The primary result of the action of N-Boc-N-bis(PEG1-azide) is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering the protein levels within the cell .
Action Environment
The action of N-Boc-N-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the Boc protected amine can be deprotected under acidic conditions . Additionally, the storage condition for N-Boc-N-bis(PEG1-azide) is typically at -20°C , indicating that temperature can influence its stability.
Biochemische Analyse
Biochemical Properties
N-Boc-N-bis(PEG1-azide) plays a significant role in biochemical reactions, particularly in the process of PEGylation . The azide groups of N-Boc-N-bis(PEG1-azide) can undergo Click Chemistry with molecules containing Alkyne groups . This interaction allows for the creation of a wide range of compounds with diverse biochemical properties .
Cellular Effects
Given its role in PEGylation, it can be inferred that N-Boc-N-bis(PEG1-azide) may influence cell function by modifying the properties of proteins and other biomolecules .
Molecular Mechanism
N-Boc-N-bis(PEG1-azide) exerts its effects at the molecular level through its azide groups, which enable PEGylation via Click Chemistry . This process involves the formation of a covalent bond between the azide group of N-Boc-N-bis(PEG1-azide) and an alkyne group on another molecule .
Temporal Effects in Laboratory Settings
It is known that N-Boc-N-bis(PEG1-azide) is stable under normal storage conditions .
Metabolic Pathways
Given its role in PEGylation, it may interact with enzymes or cofactors involved in the modification of proteins and other biomolecules .
Subcellular Localization
Given its role in PEGylation, it may be found wherever protein modification occurs within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG1-azide) typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.
Introduction of Azide Groups: The protected amine is then reacted with a polyethylene glycol derivative containing terminal hydroxyl groups. .
Industrial Production Methods
Industrial production of N-Boc-N-bis(PEG1-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amino compound are protected using Boc2O.
Azide Introduction: The protected compound is then reacted with polyethylene glycol derivatives in large reactors, followed by azide introduction using sodium azide and a suitable catalyst
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-bis(PEG1-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Deprotection: The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Uses copper sulfate and sodium ascorbate as catalysts in a solvent like dimethyl sulfoxide.
Deprotection: Uses trifluoroacetic acid in dichloromethane
Major Products Formed
Triazole Derivatives: Formed from click chemistry reactions.
Free Amines: Formed after deprotection of the Boc group
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-N-bis(C2-PEG1-azide): Similar structure but with a different polyethylene glycol chain length.
Azido-PEG-acid: Contains azide groups but lacks the Boc-protected amino group.
Azido-PEG-NHS ester: Contains azide groups and an NHS ester for bioconjugation.
Uniqueness
N-Boc-N-bis(PEG1-azide) is unique due to its combination of Boc-protected amino group and azide groups, allowing for both protection/deprotection chemistry and click chemistry. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
Eigenschaften
IUPAC Name |
tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPOSUHEHQKFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


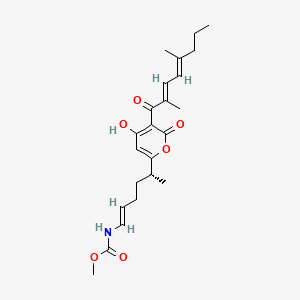
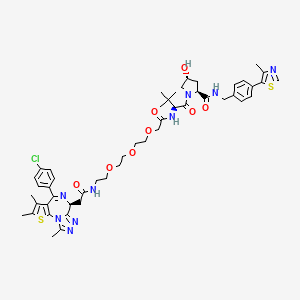
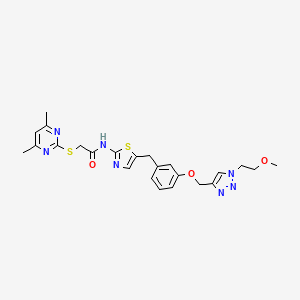


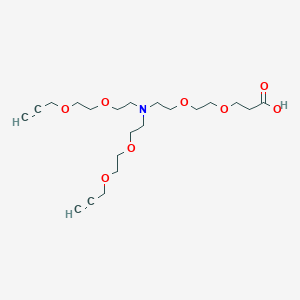

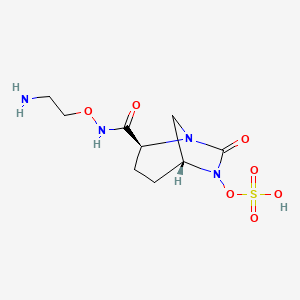
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)

